molecular formula C12H12FN3O2S2 B11172970 2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11172970
M. Wt: 313.4 g/mol
InChI Key: MVVLPEPSIRCOGA-UHFFFAOYSA-N
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Description

2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions using methoxyethyl halides.

    Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.

    Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole derivative with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the reactive sites.

Scientific Research Applications

2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique combination of a fluorine atom, methoxyethyl group, and thiadiazole ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H12FN3O2S2

Molecular Weight

313.4 g/mol

IUPAC Name

2-fluoro-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C12H12FN3O2S2/c1-18-6-7-19-12-16-15-11(20-12)14-10(17)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3,(H,14,15,17)

InChI Key

MVVLPEPSIRCOGA-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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